Methyl 5-(chloromethyl)nicotinate

Description

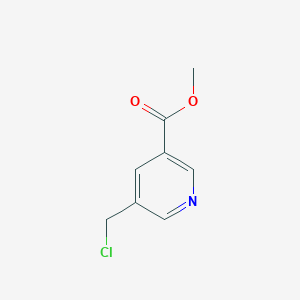

Methyl 5-(chloromethyl)nicotinate (CAS: 179072-14-1) is a pyridine-based ester with the molecular formula C₈H₉Cl₂NO₂ (as its hydrochloride salt) . This compound is a high-purity pharmaceutical intermediate (≥95%) used in drug synthesis, particularly in modifying nicotinic acid derivatives for targeted biological activity . Its structure features a chloromethyl (-CH₂Cl) group at the 5-position of the pyridine ring and a methyl ester (-COOCH₃) at the 3-position (Figure 1). The chloromethyl group enhances its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules in medicinal chemistry .

Properties

CAS No. |

562074-61-7 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

methyl 5-(chloromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 |

InChI Key |

OPDNESXNNBQNSY-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN=CC(=C1)CCl |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Nicotinate Esters

Key Findings :

- Reactivity : Bromine-substituted analogs (e.g., Methyl 5-(bromomethyl)nicotinate) exhibit faster reaction kinetics in alkylation due to Br’s superior leaving group ability compared to Cl .

- Stability : Chlorine at the 5-position (vs. 6- or 2-positions) balances steric accessibility and electronic activation, favoring applications in drug intermediates .

Ester Group Variations

Key Findings :

Functional Group Modifications

Key Findings :

- Amino vs. Chloromethyl: Amino-substituted derivatives (e.g., Methyl 5-amino-6-chloronicotinate) prioritize hydrogen-bond interactions over alkylation, shifting applications from synthesis intermediates to direct bioactive agents .

- Carbonyl Groups : Acetyl or formyl groups (e.g., Ethyl 6-acetyl-5-chloronicotinate) enable site-specific modifications, expanding utility in targeted drug delivery .

Preparation Methods

Alkali-Promoted Substitution Reaction to Form Intermediate I

- The initial step involves reacting precursors such as ethyl 4-chloroacetoacetate or methyl nicotinate derivatives with alkali (e.g., sodium ethoxide, sodium hydroxide) in organic solvents like ethanol or toluene.

- This reaction facilitates the formation of an intermediate compound (referred to as Intermediate I), which exists as tautomers (enol and keto forms), with the chloromethyl group positioned appropriately on the nicotinate ring.

- The molar ratios of reactants and base are critical, typically maintained around 1:1:1 to 1:1.2:1.3 for substrate:base:other reagents.

- Reaction temperatures are controlled between -15 °C and 30 °C, preferably 0 °C to 10 °C, to favor kinetic or thermodynamic products selectively.

- Slow, dropwise addition of base enhances selectivity and reduces side products.

Intramolecular Cyclization via Ammonium Salt Treatment to Form Intermediate II

- The intermediate formed in step 2.1 undergoes ring closure in the presence of ammonium salts (e.g., ammonium acetate) or ammonia gas/aqueous ammonia.

- This step is performed at 0 °C to 80 °C, preferably 45 °C to 60 °C, to promote intramolecular cyclization yielding the desired chloromethylated nicotinate structure.

- The molar ratio of intermediate to ammonium salt is optimized between 1:1 to 1:5, with 1:1.2 to 1:1.5 being preferred for yield maximization.

- The stepwise approach reduces side reactions and improves overall yield compared to direct cyclization methods.

One-Pot Synthesis Approach

- An integrated one-pot process combines the formation of the alkoxide salt of ethylene glycol monomethyl ether, substitution reaction, and ring closure without intermediate purification.

- This approach reduces handling losses, avoids intermediate isomerization, and is more suitable for industrial scale-up.

- Sodium alkoxides (e.g., sodium methoxide, sodium ethoxide) are preferred bases due to their reactivity and process safety.

- Reaction parameters such as molar ratios and temperature are carefully controlled to balance conversion and minimize impurities.

Detailed Reaction Conditions and Reagents

| Step | Reagents & Conditions | Temperature Range | Solvent | Notes |

|---|---|---|---|---|

| 1. Formation of Intermediate I | Methyl nicotinate derivatives or ethyl 4-chloroacetoacetate + Sodium ethoxide or NaOH | -15 °C to 30 °C (preferably 0 °C to 10 °C) | Ethanol, Toluene, or DMSO | Slow base addition, control tautomer ratio |

| 2. Ring Closure (Intermediate II) | Intermediate I + Ammonium acetate or ammonia | 0 °C to 80 °C (preferably 45 °C to 60 °C) | Ethanol or suitable organic solvent | Molar ratio 1:1 to 1:5 (intermediate:ammonium salt) |

| 3. One-Pot Process | Ethylene glycol monomethyl ether + Sodium alkoxide + Substitution + Ring closure | 0 °C to 80 °C | Toluene, Ethanol | Avoids intermediate isolation, improves yield |

Impurity Profile and Purification

- Impurities identified in the process include compounds labeled A, B, C, D, and E, arising from side reactions or incomplete conversions.

- Impurity levels are typically controlled to below 15% for B and below 5% for C.

- Purification methods include distillation under reduced pressure, crystallization, and chromatographic techniques.

- The one-pot method reduces impurity formation by minimizing intermediate handling.

Comparative Analysis of Preparation Routes

| Route | Description | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| A-1 | Sodium ethoxide base, intermediate I with X=H | Moderate yield (~67-77%), manageable impurities | Poor methyl halide selectivity | Suitable with optimization |

| B-1 | Sodium ethoxide base, intermediate I with X=Cl | Improved yield (~58%), but more side reactions | Complex impurity profile, purification challenges | Less preferred industrially |

| C-1 | Sodium alkoxide or carbonate base, intermediate I with X=O(CH2)2OCH3 | Highest yield, fewer impurities, keto-cis favored | Sensitive intermediate stability | Preferred for large-scale production |

Summary of Key Research Findings

- The stepwise preparation involving alkali-promoted substitution followed by ammonium salt-induced cyclization significantly improves yield and reduces side reactions compared to direct cyclization methods.

- The tautomeric form of the intermediate strongly influences the efficiency of ring closure; keto-cis is more reactive.

- Sodium alkoxides (methoxide, ethoxide) are preferred bases for reaction selectivity and industrial feasibility.

- One-pot synthesis methods offer operational simplicity, reduced waste, and better process reliability.

- Control of reaction temperature, reagent molar ratios, and addition rates is critical for optimizing product quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.